molecular formula C3Cl5F3 B1600087 1,1,2-Trifluoropentachloropropane CAS No. 2354-05-4

1,1,2-Trifluoropentachloropropane

Cat. No. B1600087
CAS RN: 2354-05-4
M. Wt: 270.3 g/mol
InChI Key: QCIWFDMHGNDLDH-UHFFFAOYSA-N
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Description

1,1,2-Trifluoropentachloropropane, also known as TFPCP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Materials Science: Fluoropolymer Production

In materials science, 1,1,2-Trifluoropentachloropropane is a candidate for the synthesis of fluoropolymers. These materials are known for their high resistance to solvents, acids, and bases, making them ideal for various industrial applications .

Analytical Chemistry: Method Development

The compound’s unique properties are of interest in analytical chemistry, where it may be used to develop new methods for the detection and quantification of various substances .

Pharmacology: Drug Interaction Studies

Pharmacological studies involve investigating the interactions between drugs and compounds like 1,1,2-Trifluoropentachloropropane. Understanding these interactions can lead to safer and more effective drug therapies .

Spectroscopy: Advanced Material Analysis

The compound’s potential in spectroscopy lies in its ability to be used as a standard or reagent in the qualitative and quantitative analysis of materials, aiding in the advancement of spectroscopic techniques .

Nanotechnology: Nanomaterial Synthesis

In the field of nanotechnology, 1,1,2-Trifluoropentachloropropane may contribute to the synthesis of nanomaterials, which have applications ranging from electronics to medicine due to their unique optical, magnetic, and electrical properties .

properties

IUPAC Name

1,1,1,2,3-pentachloro-2,3,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5F3/c4-1(9,2(5,6)7)3(8,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIWFDMHGNDLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453974
Record name AGN-PC-0NFB2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trifluoropentachloropropane

CAS RN

2354-05-4
Record name AGN-PC-0NFB2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

a process wherein trichlorofluoromethane is added to 1,2-dichlorodifluoroethylene or carbon tetrachloride is added to chlorotrifluoroethylene to obtain 1,1,2-trifluoropentachloropropane, which is then oxidized and esterified to form a 2,3-dichlorotrifluoropropionic acid ester, followed by dechlorination of the ester; (2) a process wherein bromine is added to chlorotrifluoroethylene to obtain 1,2-dibromo-1-chlorotrifluoroethylene, which is then subjected to an addition reaction with propylene, followed by dehydrobromination to obtain 5-bromo-4-chloro-4,5,5-trifluoropentene-2 (CF2BrCFClCH=CHCH3), which is then oxidized and esterified to form a 3-bromo-2-chlorotrifluoropropionic acid ester, which is in turn dehalogenated; and (3) a process wherein chlorotrifluoroethylene is subjected to an addition reaction with hydrogen bromide, followed by dehalogenation to obtain trifluoroethylene, which is then subjected to an addition reaction with ICl, followed by dehydrochlorination to obtain trifluoroiodoethylene, which is then reacted with metallic magnesium in ether to form an organomagnesium intermediate, which is in turn reacted with carbon dioxide, followed by hydrolysis to obtain perfluoroacrylic acid, which is then esterified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,2-Trifluoropentachloropropane
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1,1,2-Trifluoropentachloropropane
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1,1,2-Trifluoropentachloropropane
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1,1,2-Trifluoropentachloropropane
Reactant of Route 6
1,1,2-Trifluoropentachloropropane

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